(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of an isothiazole ring, a piperidine moiety, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions using p-tolyl halides and suitable catalysts.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions involving piperidine and a suitable leaving group on the isothiazole ring.
Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone group to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(morpholin-1-yl)methanone: Similar structure with a morpholine ring instead of a piperidine ring.
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(pyrrolidin-1-yl)methanone: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-5-7-12(8-6-11)14-13(17)15(21-18-14)16(20)19-9-3-2-4-10-19/h5-8H,2-4,9-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIONRQLORZODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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